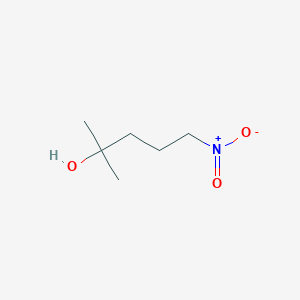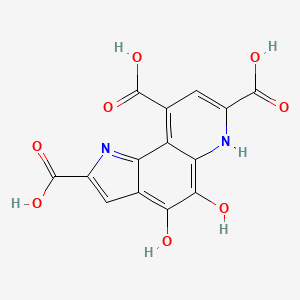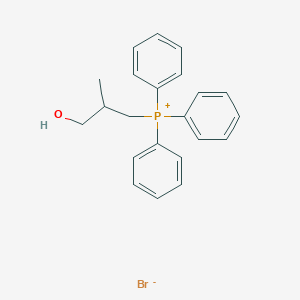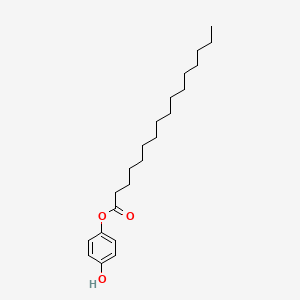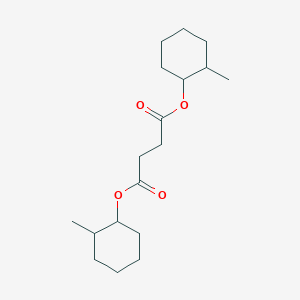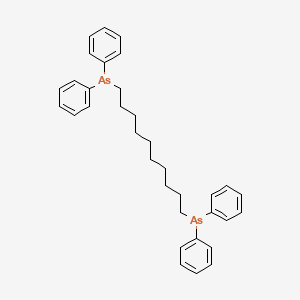![molecular formula C11H8BrClN2O2 B14429265 5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine CAS No. 83767-99-1](/img/structure/B14429265.png)
5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine and a methoxy group linked to a chlorophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine typically involves multiple steps. One common method starts with the bromination of 2-methoxypyrimidine to introduce the bromine atom at the 5-position. This is followed by the nucleophilic substitution of the methoxy group with 4-chlorophenol under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-4-methoxypyrimidine: Similar in structure but with a chlorine atom instead of the chlorophenoxy group.
5-Bromo-2-methoxypyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine is unique due to the presence of both bromine and a chlorophenoxy group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or specific electronic characteristics .
Eigenschaften
CAS-Nummer |
83767-99-1 |
|---|---|
Molekularformel |
C11H8BrClN2O2 |
Molekulargewicht |
315.55 g/mol |
IUPAC-Name |
5-bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine |
InChI |
InChI=1S/C11H8BrClN2O2/c12-8-5-14-11(15-6-8)17-7-16-10-3-1-9(13)2-4-10/h1-6H,7H2 |
InChI-Schlüssel |
CJNLFCIOKHAOSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCOC2=NC=C(C=N2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


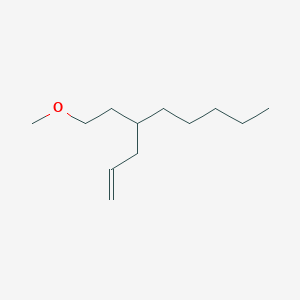
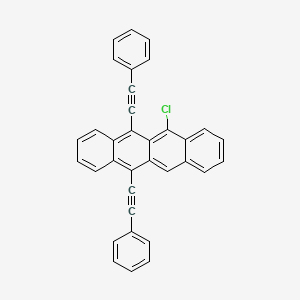
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
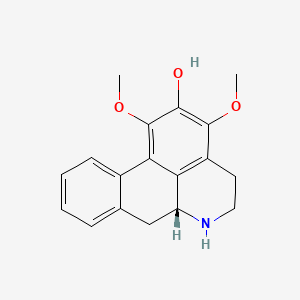
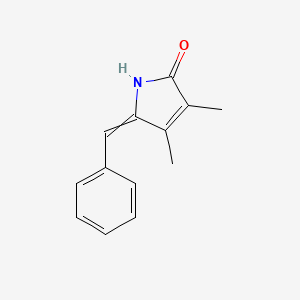
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
